Diazene, [(trimethylsilyl)methyl]-
Description
Contextualization within Diazo Chemistry and Organosilicon Compounds
The unique reactivity of (trimethylsilyl)diazomethane stems from its dual classification as both a diazo compound and an organosilicon compound.
Diazo Chemistry: The molecule features a diazo group (C=N₂), placing it in the broad class of diazo compounds. wikipedia.org These compounds are characterized by the presence of two linked nitrogen atoms at the end of a molecule. They are valuable in organic synthesis as precursors to carbenes, for forming new carbon-carbon bonds, and for synthesizing nitrogen-containing heterocycles. nih.gov (Trimethylsilyl)diazomethane is considered a structurally more complex, stabilized analogue of diazomethane (B1218177) (CH₂N₂), the simplest diazo compound. wikipedia.orgnih.gov The replacement of a hydrogen atom with a trimethylsilyl (B98337) group significantly influences the compound's stability and reactivity profile.
Organosilicon Compounds: The presence of a direct silicon-carbon bond firmly places (trimethylsilyl)diazomethane within the family of organosilicon compounds. wikipedia.orgrsc.org The trimethylsilyl group ((CH₃)₃Si-) is known to exert significant electronic and steric effects. In this case, the silicon atom helps to delocalize the electron density of the diazo carbon, which contributes to the compound's increased stability compared to diazomethane. mdpi.com This stabilization makes it a manageable liquid with a boiling point of 96°C, in stark contrast to the hazardous gas diazomethane. wikipedia.org
Significance in Modern Organic Synthesis Methodologies
The importance of (trimethylsilyl)diazomethane lies in its broad utility and improved safety profile, allowing for transformations that were previously fraught with risk. It is a key reagent in a variety of synthetic methodologies.
A Safer Methylating Agent: The most prominent application of (trimethylsilyl)diazomethane is as a methylating agent, particularly for the esterification of carboxylic acids and the O-methylation of phenols. wikipedia.orgnih.gov It offers a reliable, clean, and cost-effective alternative to diazomethane, virtually eliminating the risk of explosion associated with its traditional counterpart. nih.gov For the methylation of carboxylic acids to their corresponding methyl esters, the reaction is often performed in the presence of methanol (B129727). wikipedia.org It also effectively converts alcohols to methyl ethers. wikipedia.org
| Feature | (Trimethylsilyl)diazomethane | Diazomethane |
| Chemical Formula | (CH₃)₃SiCHN₂ | CH₂N₂ |
| Physical State | Greenish-yellow liquid | Yellow gas |
| Explosive Hazard | Non-explosive under normal conditions | Spontaneously explosive |
| Handling | Relatively stable liquid, sold in solution | Must be freshly prepared, requires special glassware |
| Primary Use | Methylation of acids, phenols, alcohols | Methylation of acids, phenols |
Carbon Homologation and Ring Expansions: (Trimethylsilyl)diazomethane is employed in the Arndt-Eistert homologation, a well-established method for converting a carboxylic acid into its next higher homolog (i.e., extending the carbon chain by one). nih.gov This reaction proceeds via a Wolff rearrangement of an intermediate diazoketone.
Cycloaddition Reactions: The compound serves as a valuable C-N-N synthon for constructing nitrogen-containing ring systems. orgsyn.org It participates readily in [3+2] cycloaddition reactions with various unsaturated partners. For example, its reaction with electron-deficient alkenes can lead to the formation of pyrazole (B372694) derivatives after subsequent reaction steps. mdpi.com
Formation of Substituted Diazo Compounds: (Trimethylsilyl)diazomethane can be deprotonated by strong bases like butyllithium (B86547) to generate (trimethylsilyl)diazomethyllithium. wikipedia.org This lithiated species is a versatile nucleophile that can react with various electrophiles (e.g., alkyl halides) to produce a wide range of more complex, substituted trimethylsilyldiazoalkanes. wikipedia.org
Other Named Reactions: The reagent is also used in the Doyle-Kirmse reaction for the reaction of allyl sulfides and allyl amines to generate homoallylic products. wikipedia.org
Applications in Analytical Chemistry: Beyond synthesis, it is widely used for the derivatization of carboxylic acids before analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov The rapid and efficient conversion to methyl esters makes the analytes more volatile and suitable for GC analysis. wikipedia.orgnih.gov
| Synthetic Application | Description |
| Methylation | Converts carboxylic acids to methyl esters and phenols/alcohols to methyl ethers. wikipedia.orgnih.gov |
| Arndt-Eistert Homologation | Extends the carbon chain of a carboxylic acid by one methylene (B1212753) (-CH₂-) unit. nih.gov |
| [3+2] Cycloaddition | Acts as a three-atom component to react with dipolarophiles, forming five-membered rings. mdpi.com |
| Doyle-Kirmse Reaction | Reacts with allyl sulfides and amines to form rearranged products. wikipedia.org |
| Intermediate Synthesis | Forms a lithiated intermediate for the synthesis of other diazo compounds. wikipedia.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
502143-75-1 |
|---|---|
Molecular Formula |
C4H12N2Si |
Molecular Weight |
116.24 g/mol |
IUPAC Name |
trimethylsilylmethyldiazene |
InChI |
InChI=1S/C4H12N2Si/c1-7(2,3)4-6-5/h5H,4H2,1-3H3 |
InChI Key |
HQDLENOXQUPQPH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CN=N |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of Diazene, Trimethylsilyl Methyl
Alkylation and Derivatization Reactions
(Trimethylsilyl)diazomethane serves as an effective C1 synthon, primarily for the methylation of acidic protons in various functional groups. It is often considered a safer, more stable alternative to the highly toxic and explosive gaseous diazomethane (B1218177).
The conversion of carboxylic acids to their corresponding methyl esters is one of the most common applications of (trimethylsilyl)diazomethane. The reaction is known for its high efficiency and mild conditions.
The esterification of carboxylic acids with (trimethylsilyl)diazomethane in the presence of an alcohol, typically methanol (B129727), does not proceed by direct attack of the diazo compound on the acid. Instead, mechanistic studies have shown that the reaction is acid-catalyzed. The carboxylic acid protonates the (trimethylsilyl)diazomethane, which then reacts with the methanol co-solvent. This process generates diazomethane in situ as the true methylating agent. wikipedia.org The newly formed diazomethane then rapidly and quantitatively reacts with the carboxylate anion to yield the final methyl ester product. The silicon-containing byproduct is a trimethylsilyl (B98337) ether derived from the alcohol solvent.
The proposed mechanism is as follows:
Protonation: R-COOH + (CH₃)₃SiCHN₂ → R-COO⁻ + [(CH₃)₃SiCH₂N₂]⁺
Reaction with Methanol: [(CH₃)₃SiCH₂N₂]⁺ + CH₃OH → (CH₃)₃Si-O-CH₃ + CH₂N₂ + H⁺
Methylation: R-COOH + CH₂N₂ → R-COOCH₃ + N₂
This in situ generation of diazomethane avoids the need to handle the hazardous gas directly while harnessing its high reactivity for esterification.
Reaction conditions, particularly the choice of solvent, have a profound impact on product selectivity. The presence of a sufficient quantity of methanol is critical for achieving high yields of the desired methyl ester. wikipedia.org When methanol is absent or used in stoichiometric insufficiency, a significant side reaction occurs, leading to the formation of trimethylsilylmethyl ester artifacts (RCO₂CH₂SiMe₃). wikipedia.org
This artifact arises from the direct reaction of the carboxylic acid with (trimethylsilyl)diazomethane without the intermediacy of methanol. To ensure near-quantitative conversion to the methyl ester, acid-catalyzed methanolysis is essential. wikipedia.org Therefore, typical protocols involve dissolving the carboxylic acid in a solvent mixture containing methanol, such as toluene/methanol or ether/methanol, before the dropwise addition of the (trimethylsilyl)diazomethane solution until the yellow color of the reagent persists.
| Condition | Predominant Product | Byproduct | Reference |
| Excess Methanol | Methyl Ester (RCOOCH₃) | Trimethylsilyl methyl ether | wikipedia.org |
| Insufficient/No Methanol | Trimethylsilylmethyl Ester (RCO₂CH₂SiMe₃) | Methyl Ester (minor) | wikipedia.org |
(Trimethylsilyl)diazomethane is also capable of methylating hydroxyl groups in alcohols and phenols to form the corresponding methyl ethers. This reaction expands its utility beyond carboxylic acids.
A notable feature of (trimethylsilyl)diazomethane is its ability to methylate alcohols and phenols that are often poor substrates for the traditional diazomethane reagent. wikipedia.org While diazomethane can struggle with sterically encumbered hydroxyl groups, (trimethylsilyl)diazomethane has been shown to react effectively with unhindered and moderately hindered primary, secondary, and tertiary alcohols. This enhanced reactivity is attributed to the different reaction pathway and the nature of the active intermediates formed. The reaction provides a valuable method for the methylation of complex and sterically demanding molecules, such as natural products.
Methylation of Alcohols and Phenols
Carbene-Mediated Transformations
Beyond its role as a methylating agent, (trimethylsilyl)diazomethane is a valuable precursor for generating (trimethylsilyl)carbene or its metal-stabilized equivalent (a carbenoid). This intermediate can participate in a variety of transformations, including cyclopropanations and rearrangements.
A prominent example of its use in carbene chemistry is the Doyle-Kirmse reaction . This reaction involves the interaction of a metal carbene, generated from a diazo compound, with an allyl sulfide (B99878) or amine. wikipedia.org When (trimethylsilyl)diazomethane is used, it typically reacts in the presence of a transition metal catalyst (e.g., copper, rhodium, or iron salts) to form a metal carbenoid. wikipedia.orgnih.govacs.org
The general mechanism involves:
Formation of a metal carbenoid from (trimethylsilyl)diazomethane and the metal catalyst.
Nucleophilic attack of the sulfur atom of the allyl sulfide onto the electrophilic carbene carbon, forming a sulfonium (B1226848) ylide.
A subsequent nih.govcapes.gov.br-sigmatropic rearrangement (Stevens-like rearrangement) of the ylide, which results in a new carbon-carbon bond and transposition of the double bond. wikipedia.org
The reaction has been shown to be efficiently catalyzed by iron salts, such as dppeFeCl₂. acs.org In these iron-catalyzed systems, (trimethylsilyl)diazomethane is often preferred over other diazo compounds like ethyl diazoacetate because competitive dimerization of the carbene is less problematic. nih.govacs.orgcapes.gov.br Good yields can be obtained using a modest excess of the diazo reagent without the need for slow addition techniques, which are often required for other diazo compounds to prevent side reactions. acs.org
Furthermore, the lithium salt of (trimethylsilyl)diazomethane can react with ketones and aldehydes to generate alkylidene carbenes, which can then undergo further reactions to form alkynes or various heterocyclic structures. jst.go.jp
| Reaction | Substrate | Reagent | Catalyst | Product | Reference |
| Doyle-Kirmse | Allyl Sulfide | (CH₃)₃SiCHN₂ | Iron or Rhodium salts | Homoallyl Sulfide | wikipedia.orgnih.govacs.org |
| Alkyne Synthesis | Ketone/Aldehyde | Li[C(N₂)Si(CH₃)₃] | - | Homologous Alkyne | jst.go.jp |
Arndt-Eistert Homologation Reactions
The Arndt-Eistert synthesis is a classic method for the one-carbon homologation of carboxylic acids. organic-chemistry.org The process involves the conversion of a carboxylic acid to an acid chloride or mixed anhydride, which then reacts with a diazoalkane to form an α-diazoketone. organic-chemistry.org A subsequent Wolff rearrangement of the diazoketone, typically induced thermally, photochemically, or with a metal catalyst like silver(I), generates a ketene (B1206846) intermediate. nrochemistry.comorganic-chemistry.org This ketene is then trapped by a nucleophile (e.g., water, alcohol, or amine) to yield the homologated carboxylic acid, ester, or amide, respectively. organic-chemistry.org
(Trimethylsilyl)diazomethane has emerged as a valuable and safer alternative to diazomethane for this transformation. nrochemistry.com Studies have shown that it reacts efficiently with mixed anhydrides, formed from a carboxylic acid and ethyl chloroformate, to produce the corresponding α-diazoketones in high yields. organic-chemistry.org The subsequent Wolff rearrangement proceeds smoothly to afford the desired homologated products. organic-chemistry.orgresearchgate.net This method has been successfully applied to various carboxylic acids, demonstrating its broad applicability. organic-chemistry.org
Table 1: Arndt-Eistert Homologation using (Trimethylsilyl)diazomethane
| Starting Carboxylic Acid | Activating Agent | Product Type | Reference |
|---|---|---|---|
| Hydrocinnamic acid | Ethyl chloroformate | Homologated ester | organic-chemistry.org |
| Benzoic acid | Ethyl chloroformate | Homologated ester | organic-chemistry.org |
| Boc-phenylalanine | Ethyl chloroformate | Homologated ester | organic-chemistry.org |
The reaction mechanism involves the acylation of the (trimethylsilyl)diazomethane by the activated carboxylic acid to give the α-diazoketone, which then undergoes the critical Wolff rearrangement to a ketene, followed by nucleophilic capture. organic-chemistry.org
Homologation of Ketones and Aldehydes
Beyond carboxylic acids, Diazene (B1210634), [(trimethylsilyl)methyl]- is instrumental in the homologation of ketones and aldehydes, a reaction that inserts a methylene (B1212753) group into the carbonyl compound. wikipedia.org A notable application is the Tiffeneau-Demjanov type methylene homologation of cyclic ketones. nih.gov In this process, the adducts formed between ketones and lithium (trimethylsilyl)diazomethane are intercepted. nih.gov The use of silica (B1680970) gel has been identified as highly effective for protonating the intermediates and facilitating the subsequent ring expansion in a single operational step. nih.gov
The homologation of aldehydes can also be achieved. While classical methods often involved diazomethane to convert aldehydes into methyl ketones, newer procedures utilize reagents like (trimethylsilyl)diazomethane. researchgate.net The reaction of aldehydes with diazo compounds generated in situ can lead to ketones with high retention of configuration, even with chiral aldehydes. researchgate.net
Cyclopropanation Reactions
Cyclopropanation, the formation of a cyclopropane (B1198618) ring, is a fundamental transformation in organic chemistry. wikipedia.org Diazo compounds are well-known precursors for the carbenes required for these reactions. wikipedia.orgmasterorganicchemistry.com Diazene, [(trimethylsilyl)methyl]- serves as an effective reagent for generating (trimethylsilyl)carbene, which adds to alkenes to form silylated cyclopropanes.
A significant advancement is the palladium-catalyzed cyclopropanation of 2-substituted 1,1-diborylalkenes with (trimethylsilyl)diazomethane. nih.govresearchgate.net This reaction proceeds with high stereoselectivity, controlled through a carbene insertion sequence that results in an exclusive anti-conformation between the R and SiMe₃ substituents on the cyclopropane ring. nih.gov This method provides access to polyfunctional cyclopropyl (B3062369) alcohols with controlled enantioselectivity, particularly when chiral boryl groups are used. nih.govresearchgate.net The stereospecificity of carbene additions to alkenes is a key feature, with the stereochemistry of the alkene being conserved in the cyclopropane product. masterorganicchemistry.com
However, the reaction pathway can be influenced by the substrate. For instance, when a 2-aryl-substituted 1,1-diborylalkene containing a bromo-substituent on the aryl ring was reacted with (trimethylsilyl)diazomethane in the presence of a palladium catalyst, cyclopropanation did not occur. nih.govresearchgate.net Instead, an (E)-vinyl silane (B1218182) product was formed, suggesting a reaction pathway involving oxidative addition of the aryl-bromide to the palladium center, followed by a double-palladium carbene migratory insertion. nih.gov
Other Carbene Insertion and Rearrangement Processes
The carbene generated from (trimethylsilyl)diazomethane can participate in various other insertion and rearrangement reactions. These reactions are highly versatile for forming C-C and C-X (where X is a heteroatom) bonds. rsc.org
Carbene insertion into C-H and X-H bonds is a powerful synthetic strategy. rsc.orgnih.gov Transition metal catalysis is often employed to generate a metal carbene in situ from the diazo compound. rsc.org The reaction typically follows a stepwise ionic pathway where a nucleophile attacks the metal carbene, generating a metal ylide species. rsc.org This intermediate can then undergo proton transfer to yield the final insertion product. rsc.org
Furthermore, carbene insertion into metal-metal bonds (e.g., B-B, Si-Si) provides a direct route to gem-dimetallic compounds, which are valuable synthetic intermediates. nih.gov While some methods involve carbene-free pathways, transition-metal-mediated carbene insertion offers an alternative approach. nih.gov
Organometallic Reactions
The interaction of Diazene, [(trimethylsilyl)methyl]- with organometallic compounds, particularly transition metal complexes, is central to many of its synthetic applications. These reactions lead to the formation of reactive metal-diazo and metal-carbene intermediates that drive subsequent transformations.
Reactivity with Transition Metal Complexes
(Trimethylsilyl)diazomethane reacts with a variety of transition metal complexes. A notable example is the 1,3-organometallic insertion reaction with molybdenum and tungsten hydrido complexes, π-C₅H₅(OC)₃M–H. rsc.org This reaction yields stable (trimethylsilyl)methylazo-transition metal complexes, π-C₅H₅(OC)₃M·N=N·CH₂SiMe₃, which were the first stable alkylazo compounds of this type to be reported. rsc.org
The reactivity is highly dependent on the metal and its ligand sphere. For example, palladium catalysts are effective in promoting cyclopropanation and olefination reactions via carbene intermediates. nih.gov Copper, rhodium, and iron complexes are also widely used to catalyze carbene transfer reactions from diazo compounds. rsc.orgu-tokyo.ac.jp The electronic character of the metal carbene, influenced by the metal and its ligands, can drastically alter the chemo-, regio-, and stereoselectivity of a reaction. nih.gov
Formation of Metal-Diazo and Metal-Carbene Species
The formation of a metal-carbene (or carbenoid) is a crucial step in most transition-metal-catalyzed reactions involving diazo compounds. nih.govu-tokyo.ac.jp Upon interaction with a transition metal catalyst, (trimethylsilyl)diazomethane extrudes nitrogen gas (N₂) to form a transient metal-carbene species. nih.govu-tokyo.ac.jp This intermediate is not typically a "free" carbene but rather a carbene stabilized by the metal, often referred to as a metal-carbenoid. u-tokyo.ac.jp
Table 2: Formation and Reactivity of Metal-Carbene Species
| Metal Catalyst | Diazo Compound | Intermediate Species | Subsequent Reaction | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | TMSCHN₂ | Palladium-carbene | Cyclopropanation | nih.govresearchgate.net |
| Cu, Rh, etc. | Diazo Compounds | Metal-carbenoid | C-H Insertion, Cyclopropanation | u-tokyo.ac.jp |
| Mo or W Hydride | TMSCHN₂ | Metal-azo complex | 1,3-Insertion | rsc.org |
These metal-carbene intermediates are electrophilic at the carbene carbon and are poised to react with a wide range of nucleophiles, including alkenes (leading to cyclopropanation), C-H bonds, and X-H bonds (leading to insertion). rsc.orgu-tokyo.ac.jp The process can be conceptually divided into the decomposition of the diazo compound by the metal catalyst to form the metal-carbene, followed by the reaction of this species with a substrate. u-tokyo.ac.jp In some cases, such as with palladium-catalyzed reactions involving silanes, the mechanism can be more complex, potentially involving oxidative addition of an Si-H bond to the metal center before interaction with the diazo compound. nih.gov
Anionic Reactivity: Generation and Synthetic Utility of Lithiated Diazene, [(trimethylsilyl)methyl]-
The presence of the N-H proton in Diazene, [(trimethylsilyl)methyl]- allows for its functionalization via deprotonation, leading to highly reactive anionic intermediates.
Deprotonation with Organolithium Reagents
Organolithium reagents (RLi) are exceptionally strong bases widely employed in organic synthesis for the deprotonation of weakly acidic compounds. nih.gov Their high reactivity stems from the polarized carbon-lithium bond, which makes the organic group strongly basic. nih.gov The most common organolithium reagents, ranked by increasing basicity, are phenyllithium (B1222949) < methyllithium (B1224462) < n-butyllithium < sec-butyllithium (B1581126) < tert-butyllithium (B1211817). nih.gov
The deprotonation of a substrate like Diazene, [(trimethylsilyl)methyl]- is an acid-base reaction driven by the formation of a more stable species. nih.gov Organolithium reagents can readily deprotonate compounds such as alcohols and amines. nih.gov The general reaction is as follows: R-N=N-CH2Si(CH3)3 + R'-Li -> [R-N=N-CHSi(CH3)3]- Li+ + R'-H
The choice of the specific organolithium reagent and reaction conditions, such as solvent and temperature, is crucial for achieving efficient deprotonation without unwanted side reactions. For instance, stronger reagents like tert-butyllithium are more aggressive, while n-butyllithium (n-BuLi) is a commonly used and versatile choice. nih.gov The reaction is typically performed in an inert aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, at low temperatures to control the high reactivity of the organolithium species. uniurb.it
Synthetic Utility of (Trimethylsilyl)diazoalkyllithium Species
The lithiated species generated from the deprotonation of Diazene, [(trimethylsilyl)methyl]- or its isomer are powerful nucleophiles. These (Trimethylsilyl)diazoalkyllithium species are valuable intermediates in various bond-forming reactions. Their synthetic utility is highlighted by their ability to react with a range of electrophiles.
Silicon-masked diazenes serve as stable precursors to these fragile diazenyl anions. researchgate.netresearchgate.net The generation of these anionic intermediates under the influence of a base allows for their participation in transformations such as palladium-catalyzed cross-coupling reactions with (hetero)aryl halides. researchgate.netresearchgate.net This method provides a predictable route to non-symmetric azoarenes with excellent functional-group tolerance, suppressing the competing denitrogenative biaryl formation. researchgate.netresearchgate.net
Cycloaddition and Other Pericyclic Reactions
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are characterized by their high stereospecificity. msu.edulibretexts.org (Trimethylsilyl)diazomethane, an isomer of Diazene, [(trimethylsilyl)methyl]-, is a well-known 1,3-dipole that participates in [3+2] cycloaddition reactions with various dipolarophiles, particularly alkenes. nih.govmdpi.comyoutube.com
These 1,3-dipolar cycloadditions typically yield 1-pyrazolines as the initial product. nih.gov These intermediates are often unstable and can subsequently isomerize to the more stable 2-pyrazolines or undergo desilylation. nih.gov The reaction of (trimethylsilyl)diazomethane with α,β-unsaturated esters has been studied in detail, demonstrating that the distribution of the final products is highly dependent on the substituents of the dipolarophile and the reaction conditions. nih.gov For example, reactions with acrylates tend to yield either the conjugated 2-pyrazoline (B94618) or the desilylated product. nih.gov
A study using Molecular Electron Density Theory (MEDT) on the [3+2] cycloaddition reactions of trimethylsilyldiazoalkanes with diethyl fumarate (B1241708) concluded that these reactions follow a one-step, polar, zw-type mechanism. mdpi.com The presence of the bulky trimethylsilyl group influences the stereoselectivity of the reaction by minimizing steric interactions in the transition state. mdpi.com
Table 1: Products from the Cycloaddition of (Trimethylsilyl)diazomethane with α,β-Unsaturated Esters nih.gov
| Dipolarophile | Reaction Conditions | Products Observed |
|---|---|---|
| Acrylates | Refluxing benzene (B151609)/hexane (B92381) | Conjugated 2-pyrazoline (b), Desilylated pyrazoline (c) |
| Crotonate Esters | Refluxing benzene/hexane | Conjugated 2-pyrazoline (b), Desilylated pyrazoline (c) |
Bond-Forming Processes Enabled by Silicon-Masked Diazenes
Silicon-masked diazenes, which are more stable than their parent hydrogen-substituted counterparts (R-N=NH), have emerged as versatile platforms for various bond-forming processes. acs.orgnih.gov The silyl (B83357) group tames the reactivity of the diazene moiety and allows for the selective in situ generation of aryl, diazenyl, or alkyl anionic intermediates. acs.orgnih.gov These intermediates can then be used in synthetically valuable catalytic transformations. acs.orgnih.gov
One significant application is in palladium-catalyzed cross-coupling reactions. Silyl-masked diazenyl anions can couple with a diverse range of (hetero)aryl bromides to form non-symmetric azoarenes without the loss of dinitrogen, a common side reaction with other methods. researchgate.net This process demonstrates high functional-group tolerance. researchgate.netresearchgate.net Furthermore, these silyl-protected diazenes can act as precursors to highly reactive aryl alkali metals through desilylation and loss of N2, initiated by Lewis basic alkali metal silanolates. These intermediates can then react with electrophiles like carbonyl compounds. researchgate.net
Reactivity with Activated Olefins and Cyclohexene (B86901)
The reactivity of (trimethylsilyl)diazomethane with activated olefins, such as α,β-unsaturated esters, primarily involves [3+2] cycloaddition reactions, as detailed in section 3.5. nih.gov The electron-withdrawing nature of the ester group on the olefin makes it an effective dipolarophile for the electron-rich diazoalkane. The regioselectivity of this reaction is generally dictated by frontier molecular orbital interactions, where the carbon atom of the diazoalkane attacks the β-carbon of the ester. nih.gov
While detailed studies on the reaction with cyclohexene are less common in the provided context, the general reactivity pattern of diazoalkanes with unactivated alkenes suggests that cycloaddition is possible, though it may require more forcing conditions (e.g., higher temperatures or photochemical activation) compared to reactions with activated olefins.
Doyle-Kirmse Reaction and Related Transformations
The Doyle-Kirmse reaction is a powerful transformation involving the reaction of a diazo compound with an allyl sulfide or related substrate to form a homoallylic sulfide. wikipedia.org The reaction proceeds via the formation of a metal carbene from the diazo compound, which then reacts with the allyl substrate. wikipedia.org
(Trimethylsilyl)diazomethane is an effective reagent in the Doyle-Kirmse reaction. nih.govcapes.gov.br Iron salts have been shown to efficiently catalyze the reaction between allyl sulfides and (trimethylsilyl)diazomethane. nih.govcapes.gov.br A key advantage of using (trimethylsilyl)diazomethane over other diazo compounds like ethyl diazoacetate is that competitive dimerization of the diazo compound is less problematic. nih.govcapes.gov.br The reaction mechanism involves the nucleophilic attack of the sulfur atom on the iron carbene, followed by a nih.govnih.gov-sigmatropic rearrangement (a Stevens-like rearrangement). wikipedia.org The reaction has been expanded to include various catalysts, including those based on rhodium, copper, and palladium, and can be performed with high diastereoselectivity. wikipedia.orgrsc.org
Table 2: Iron-Catalyzed Doyle-Kirmse Reaction of Allyl Sulfides with (Trimethylsilyl)diazomethane nih.gov
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| FeCl2 | None | 75 |
| FeCl2 | dppe | 85 |
| FeCl2 | BINAP | 81 |
| FeCl2 | dppp | 65 |
Spectroscopic Characterization Techniques in the Investigation of Diazene, Trimethylsilyl Methyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the atomic-level structure of trimethylsilyldiazomethane (B103560).
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary method for confirming the presence of the key structural motifs in trimethylsilyldiazomethane. The spectrum is relatively simple, displaying two characteristic signals.
A publication in Organic Syntheses reports the ¹H NMR spectrum of trimethylsilyldiazomethane in hexane (B92381), showing a singlet at δ 0.16 ppm, which corresponds to the nine equivalent protons of the trimethylsilyl (B98337) (TMS) group. orgsyn.org A second singlet appears at δ 2.58 ppm, attributed to the single proton of the diazomethyl group. orgsyn.org Another study reports similar chemical shifts for a ¹³C-labeled version of the compound in a mixture of 2-methyltetrahydrofuran (B130290) and diethyl ether, with the trimethylsilyl protons appearing as a doublet at δ 0.14 ppm (J = 2.8 Hz) and the diazomethyl proton as a doublet at δ 2.71 ppm (J = 171.6 Hz) due to coupling with the adjacent ¹³C atom. orgsyn.org
Table 1: ¹H NMR Spectroscopic Data for Trimethylsilyldiazomethane
| Proton Type | Chemical Shift (δ) in ppm | Solvent | Reference |
| (CH₃)₃Si- | 0.16 (s) | Hexane | orgsyn.org |
| -CHN₂ | 2.58 (s) | Hexane | orgsyn.org |
| (CH₃)₃Si- | 0.14 (d, J = 2.8 Hz) | 2-MeTHF/Et₂O | orgsyn.org |
| -¹³CHN₂ | 2.71 (d, J = 171.6 Hz) | 2-MeTHF/Et₂O | orgsyn.org |
s = singlet, d = doublet
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in defining the carbon backbone of trimethylsilyldiazomethane. For the ¹³C-labeled isotopologue in a 2-methyltetrahydrofuran and diethyl ether solvent mixture, the carbon of the trimethylsilyl methyl groups resonates at δ -1.0 ppm (as a doublet with J = 5.1 Hz), while the diazomethyl carbon is observed at δ 21.2 ppm. orgsyn.org These distinct chemical shifts allow for the unambiguous assignment of the two carbon environments within the molecule.
Table 2: ¹³C NMR Spectroscopic Data for Trimethylsilyldiazomethane
| Carbon Type | Chemical Shift (δ) in ppm | Solvent | Reference |
| (CH₃)₃Si- | -1.0 (d, J = 5.1 Hz) | 2-MeTHF/Et₂O | orgsyn.org |
| -¹³CHN₂ | 21.2 | 2-MeTHF/Et₂O | orgsyn.org |
d = doublet
Advanced, multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be invaluable for in-depth structural and mechanistic investigations of trimethylsilyldiazomethane and its reactions. While specific studies applying these techniques to this molecule are not detailed in the provided search results, their general applications are well-established. For instance, HSQC would definitively correlate the proton signals with their directly attached carbon atoms. HMBC would reveal longer-range correlations, for example, between the protons of the trimethylsilyl group and the diazomethyl carbon, further solidifying the structural assignment. These techniques would be particularly crucial in characterizing the products of reactions involving trimethylsilyldiazomethane, helping to elucidate reaction pathways and stereochemical outcomes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in trimethylsilyldiazomethane. The most characteristic absorption is that of the diazo group (N₂), which gives rise to a strong, sharp band in the region of 2100-2070 cm⁻¹.
A reported IR spectrum of trimethylsilyldiazomethane in hexane shows a strong absorption at 2075 cm⁻¹, characteristic of the N=N stretching vibration of the diazo group. orgsyn.org Other significant absorptions include bands at 1260 cm⁻¹ and 885 cm⁻¹, which are typical for the Si-CH₃ deformations of the trimethylsilyl group. orgsyn.org
Table 3: Infrared (IR) Spectroscopic Data for Trimethylsilyldiazomethane
| Functional Group | Absorption (cm⁻¹) | Solvent | Reference |
| N=N stretch | 2075 | Hexane | orgsyn.org |
| Si-CH₃ deformation | 1260 | Hexane | orgsyn.org |
| Si-CH₃ deformation | 885 | Hexane | orgsyn.org |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification and structural analysis. For trimethylsilyldiazomethane, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (114.22 g/mol ). wikipedia.org
In tandem with gas chromatography (GC-MS), mass spectrometry is widely used for the analysis of reactions involving trimethylsilyldiazomethane. wikipedia.org The fragmentation pattern would likely involve the loss of a methyl group to give a prominent ion at m/z 99, and the characteristic trimethylsilyl cation at m/z 73. The observation of these fragments would provide strong evidence for the presence of the trimethylsilyl moiety. High-resolution mass spectrometry (HRMS) has been used to confirm the elemental composition of ¹³C-labeled trimethylsilyldiazomethane, with a calculated m/z of 115.16413 for [M]⁺, and a found value of 115.06501. orgsyn.org
Applications in Derivatization for Analytical Analysis (e.g., GC-MS)
While "Diazene, [(trimethylsilyl)methyl]-" itself is a subject of study, a closely related and commercially available analogue, trimethylsilyldiazomethane ((CH₃)₃SiCHN₂), serves as a key reagent for the derivatization of acidic compounds prior to analysis by gas chromatography-mass spectrometry (GC-MS). wikipedia.org Derivatization is a crucial sample preparation step that converts non-volatile or thermally unstable analytes into derivatives with improved chromatographic properties, namely volatility and thermal stability.
Trimethylsilyldiazomethane is employed as a methylating agent, offering a safer alternative to the highly explosive and toxic diazomethane (B1218177) gas. wikipedia.org It reacts efficiently with carboxylic acids to form their corresponding methyl esters (RCO₂Me). wikipedia.org This conversion is essential because the high polarity and low volatility of many organic acids make them unsuitable for direct GC-MS analysis. The resulting methyl esters are significantly more volatile and less polar, allowing them to be readily separated and detected by GC-MS.
The reaction is typically performed by adding the trimethylsilyldiazomethane solution (often in hexanes or ether) to the analyte, usually in the presence of a co-solvent like methanol (B129727). wikipedia.orgtcichemicals.com The inclusion of methanol is critical for achieving high yields of the desired methyl ester and minimizing the formation of side products. wikipedia.org If insufficient methanol is present, a notable artifact, the trimethylsilylmethyl ester (RCO₂CH₂SiMe₃), can be formed, which may complicate spectral interpretation. wikipedia.org This derivatization technique has been widely applied to the analysis of various carboxylic acids found in natural samples. wikipedia.org
Table 1: Typical Procedure for Derivatization of a Carboxylic Acid using Trimethylsilyldiazomethane for GC Analysis
| Step | Description |
| 1. Sample Preparation | A solution of the carboxylic acid (e.g., 0.10 mmol) is prepared in a solvent mixture, such as 20% methanolic benzene (B151609) (1 mL). tcichemicals.com |
| 2. Reagent Addition | A solution of trimethylsilyldiazomethane (e.g., ca. 10% in hexane, 0.5 mL) is added to the sample solution. tcichemicals.com |
| 3. Reaction | The mixture is stirred and allowed to react at room temperature for a set period, typically around 30 minutes. tcichemicals.com |
| 4. Analysis | The resulting solution, now containing the methyl ester of the acid, is ready for injection into the GC-MS system. tcichemicals.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. uomustansiriyah.edu.iq For diazene (B1210634) compounds, the key chromophore is the N=N double bond. The wavelength of maximum absorption (λmax) is influenced by the substituents attached to the diazene core.
In simple, non-conjugated systems, the electronic transitions (e.g., n → π*) of the diazene group typically occur at wavelengths below what is easily accessible by standard spectrophotometers. tmv.ac.in However, conjugation with other π-systems, such as aromatic rings or other double bonds, lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). utoronto.ca This results in a bathochromic shift (a shift to longer wavelengths) of the λmax, often bringing the absorption into the measurable near-UV or visible range. utoronto.ca
While specific UV-Vis absorption data for "Diazene, [(trimethylsilyl)methyl]-" is not prominently published, data from related aryl diazene and triazene (B1217601) compounds show characteristic absorptions in the near-UV region. The electronic properties are sensitive to the molecular environment; for instance, photolysis of aryl diazene sulphonates leads to changes in their UV-Vis spectra, with new signals appearing that indicate interactions of the photoproducts. researchgate.net The presence of the [(trimethylsilyl)methyl] group is expected to influence the electronic structure compared to a simple alkyl or aryl group.
Table 2: Examples of UV-Vis Absorption Maxima (λmax) for Related Diazene and Triazene Compounds
| Compound Type | Solvent | λmax (nm) | Reference |
| Thienylpyrrolyl-1,3-benzimidazole | Dioxane | 332.5 | core.ac.uk |
| Methoxy-substituted thienylpyrrolyl-benzimidazole | Dioxane | 364.0 | core.ac.uk |
| Cyano-substituted thienylpyrrolyl-benzimidazole | Dioxane | 363.0 | core.ac.uk |
| Aryl diazene sulphonate photolysis product with Ag+ | Aqueous | 345 | researchgate.net |
X-ray Crystallography of Related Derivatives and Metal Complexes
The versatility of related silyl (B83357) diazo compounds, such as trimethylsilyldiazomethane, is well-documented. For instance, trimethylsilyldiazomethane can be deprotonated by butyllithium (B86547) to yield lithio(trimethylsilyl)diazomethane, (CH₃)₃SiCLiN₂. wikipedia.org Such organolithium reagents are powerful intermediates in synthesis and are often crystalline, making them suitable for X-ray diffraction studies. The structural analysis of these and other metal derivatives would provide fundamental data on how the [(trimethylsilyl)methyl]diazene moiety coordinates and interacts with metal centers. These studies are essential for designing new reagents and understanding their reaction mechanisms at a molecular level.
Theoretical and Computational Chemistry Studies of Diazene, Trimethylsilyl Methyl
Potential Avenues for Quantum Chemical Calculations
Should research be undertaken, the investigation into the electronic structure of Diazene (B1210634), [(trimethylsilyl)methyl]- would likely employ a hierarchy of computational methods.
Ab Initio and Density Functional Theory (DFT) Approaches
Initial studies would predictably involve geometry optimization and frequency calculations using Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., Pople-style 6-31G* or Dunning's correlation-consistent cc-pVTZ). These calculations would provide fundamental data on the molecule's equilibrium structure, vibrational modes, and electronic properties such as orbital energies and the HOMO-LUMO gap. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), would also be valuable for comparison.
High-Level Electronic Structure Theory for Energetic Analysis
For a more accurate determination of the molecule's energetic properties, high-level coupled-cluster theories are the gold standard. Specifically, the Coupled-Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method, often considered the "gold standard" in quantum chemistry for its high accuracy, would be essential. Such calculations, typically performed with large basis sets, would yield precise predictions of the molecule's stability and reaction energies.
Prospective Mechanistic Pathway Elucidation
Computational modeling would be a powerful tool to explore the potential reaction pathways of Diazene, [(trimethylsilyl)methyl]-, such as its thermal decomposition or isomerization.
Transition State Characterization
To understand the kinetics of any proposed reaction, the identification and characterization of transition states are crucial. Computational methods allow for the location of these first-order saddle points on the potential energy surface. Frequency calculations are then used to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.
Reaction Coordinate Analysis
Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation would be performed. This analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state connects the correct minima on the potential energy surface.
Anticipated Thermochemical Investigations
A comprehensive computational study would also include the calculation of key thermochemical properties. By combining the results from quantum chemical calculations with statistical mechanics, it would be possible to predict the standard enthalpy of formation, entropy, and Gibbs free energy of Diazene, [(trimethylsilyl)methyl]-. These data are vital for understanding the compound's thermodynamic stability and its behavior in chemical reactions.
While the specific data for Diazene, [(trimethylsilyl)methyl]- is not yet available, the established methodologies in computational chemistry provide a clear roadmap for future research into this intriguing molecule. The insights gained from such studies would contribute to a deeper understanding of the structure-property relationships in silyl-substituted diazenes.
Enthalpies of Formation Studies
No specific experimental or computational studies on the enthalpy of formation for Diazene, [(trimethylsilyl)methyl]- were found in the reviewed literature. For the parent compound, diazene (N2H2), extensive thermochemical data is available through resources like the Active Thermochemical Tables (ATcT) anl.govanl.gov. These tables provide a selected enthalpy of formation for (E)-diazene based on a network of experimental and theoretical data anl.gov. However, this data cannot be directly extrapolated to its silyl-substituted derivatives without specific calculations for those molecules.
Bond Dissociation Energy Calculations
There is no available literature containing specific bond dissociation energy (BDE) calculations for Diazene, [(trimethylsilyl)methyl]-. The amount of energy required to break a specific bond to form two radical fragments is a key thermochemical property openstax.org. While extensive tables of BDEs exist for many organic and inorganic molecules, and computational methods are used to determine these values, such data has not been published for Diazene, [(trimethylsilyl)methyl]- openstax.orgucsb.eduresearchgate.net. Studies on the parent diazene (HNNH) have explored its dissociation pathways, noting that the cis isomer dissociates significantly faster than the trans isomer osti.gov.
Conformational Analysis and Isomerization Dynamics
Conformational analysis and isomerization are defining features of the diazene family of compounds, which exhibit a planar geometry and undergo cis-trans isomerization rsc.org.
The interconversion between cis (Z) and trans (E) isomers is a fundamental process for diazenes. This isomerization can be initiated by heat or light. For the parent diazene, two primary mechanisms have been proposed: an in-plane inversion and an out-of-plane torsion rsc.org. Theoretical studies have indicated that the activation energies for these pathways can be similar, leading to competition between the two mechanisms rsc.org. In some cases, isomerization can proceed in a stepwise manner, converting from a cis,cis isomer to a cis,trans intermediate before forming the final trans,trans product nih.gov. While these general principles apply to the diazene class, specific kinetic or mechanistic studies for Diazene, [(trimethylsilyl)methyl]- are not available.
Advanced Applications and Emerging Research Frontiers Involving Diazene, Trimethylsilyl Methyl
Role in Complex Natural Product and Pharmaceutical Synthesis
The structural complexity of natural products and pharmaceuticals necessitates highly selective and efficient chemical reactions. Diazene (B1210634), [(trimethylsilyl)methyl]- has emerged as a key reagent in this field, not only for standard functional group modifications but also for intricate carbon-skeleton constructions.
One of its primary roles is the mild and efficient methylation of carboxylic acids and alcohols, a common requirement in the synthesis and derivatization of natural products. arabjchem.org Research has demonstrated that esterifications with TMSCHN₂ proceed almost quantitatively under gentle conditions, often requiring just the dropwise addition of the reagent until its characteristic yellow color persists. arabjchem.org This method is superior to using the more hazardous diazomethane (B1218177), especially in larger-scale synthetic applications.
Beyond methylation, the compound is crucial for constructing complex molecular architectures. For instance, it is utilized in the catalytic and regioselective ring expansion of arylcyclobutanones to produce cyclopentanones. researchgate.net These five-membered rings are common structural motifs in a vast array of natural products. The reaction's outcome can be precisely controlled by the choice of catalyst, allowing for the selective synthesis of different isomers, which is a significant advantage in multi-step syntheses. researchgate.net
Furthermore, recent developments have shown that diazenes, synthesized from sterically hindered primary amines, can be used for deaminative functionalization. This catalytic method allows for the transformation of C-N bonds into a wide variety of other bonds (C-H, C-O, C-S, C-C, etc.) via a carbon-centered radical. nii.ac.jpbenicewiczgroup.com This has profound implications for modifying complex molecules, including peptides, as demonstrated by its successful incorporation into Fmoc solid-phase peptide synthesis to create an elastin-derived diazene. nii.ac.jpbenicewiczgroup.com
Development of Novel Catalytic Transformations
The reactivity of Diazene, [(trimethylsilyl)methyl]- can be harnessed and precisely directed through catalysis, opening avenues for novel chemical transformations. A prominent example is the ligand-dependent ring expansion of arylcyclobutanones. In this process, the choice of a scandium catalyst dramatically alters the reaction pathway. researchgate.net
With Sc(OTf)₃ as the catalyst , the reaction favors methylene (B1212753) migration, leading to the formation of enolsilanes with high regioselectivity.
With Sc(hfac)₃ as the catalyst , the reaction proceeds via aryl migration, resulting in β-ketosilanes with excellent regio- and diastereocontrol.
Both of these products can be easily hydrolyzed to yield the corresponding cyclopentanone, making this a powerful, catalyst-controlled method for synthesizing valuable intermediates. researchgate.net The mechanism hinges on the Lewis acid catalyst coordinating to the carbonyl group, which is then followed by C-C bond formation and a selective 1,2-migration, with the ligand environment of the scandium ion tuning its Lewis acidity to dictate the migratory preference. researchgate.net
Another innovative catalytic application is the palladium-catalyzed reductive coupling of aryl bromides with TMSCHN₂. ccspublishing.org.cn This transformation functions as a novel methylation strategy. The proposed mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by the formation of a palladium carbene species with TMSCHN₂. Migratory insertion then occurs to form a benzyl (B1604629) palladium intermediate, which, after reductive elimination, yields a silylmethylated arene. This product can then be desilylated, providing an alternative method for introducing methyl groups onto aromatic rings. ccspublishing.org.cn
| Catalyst | Predominant Migration Pathway | Primary Product Type | Final Product (after hydrolysis) |
|---|---|---|---|
| Sc(OTf)₃ (Scandium triflate) | Methylene Migration | Enolsilane | Cyclopentanone |
| Sc(hfac)₃ (Scandium hexafluoroacetylacetonate) | Aryl Migration | β-Ketosilane | Cyclopentanone |
Strategies for Chemical Hydrogen Storage Systems
The search for safe and efficient hydrogen storage materials is a critical component of developing a hydrogen-based energy economy. Chemical hydrogen storage, where hydrogen is stored in chemical bonds, is a promising approach, with liquid organic hydrogen carriers (LOHCs) being a major focus. beilstein-journals.org LOHCs, such as N-ethylcarbazole or methyl-substituted indoles, can be reversibly hydrogenated and dehydrogenated. beilstein-journals.org
The direct application of Diazene, [(trimethylsilyl)methyl]- as a reversible hydrogen storage material is not a well-established area of research. Its primary decomposition pathway involves the irreversible loss of nitrogen gas (N₂), a highly stable molecule, to form a reactive carbene. researchgate.net This high-energy, irreversible decomposition makes it unsuitable for the cyclical storage and release cycles required of a true LOHC.
However, the broader class of organosilicon compounds and nitrogen-containing heterocycles are actively being investigated for hydrogen storage. For example, the dehydrogenative coupling of hydrosilanes with alcohols, catalyzed by ruthenium complexes, is being explored for on-demand hydrogen production. arabjchem.org Similarly, imidazolium-based ionic liquids have been studied as materials that can reversibly add hydrogen atoms, storing up to 30 g/L of hydrogen at atmospheric pressure. acs.org While Diazene, [(trimethylsilyl)methyl]- itself is not a direct player, its chemistry—involving silicon, nitrogen, and high-energy bonds—intersects with the fundamental principles being explored in this emerging field. Future research could potentially explore derivatives or related systems for applications in non-reversible hydrogen generation or as part of more complex catalytic cycles.
Advanced Derivatization for Analytical Chemistry Method Development
In analytical chemistry, particularly in gas chromatography (GC), derivatization is a key step to increase the volatility, thermal stability, and detectability of analytes. acs.org Diazene, [(trimethylsilyl)methyl]- has proven to be a simple, fast, and efficient derivatization reagent for this purpose, especially for acidic compounds. researchgate.net
A key application is the analysis of non-steroidal anti-inflammatory drugs (NSAIDs) in environmental samples. A study demonstrated that TMSCHN₂ effectively converts NSAIDs like ibuprofen, ketoprofen, and naproxen (B1676952) into their corresponding methyl esters, which are more suitable for GC analysis. researchgate.net The derivatization is rapid and effective, leading to low detection limits. This method provides a valuable alternative to other derivatization techniques, such as silylation with BSTFA or methylation with boron trifluoride-methanol solutions. researchgate.net
The primary advantage of using TMSCHN₂ is that it acts as a methylating agent, similar to the highly effective but hazardous diazomethane, but is a much safer liquid that is easier to handle. unibo.itresearchgate.net The reaction proceeds readily, often at room temperature, making it attractive for high-throughput analysis. unibo.it However, analysts must be aware of potential side reactions, such as the formation of trimethylsilylmethyl ester artifacts, which can occur if the reaction conditions (e.g., presence of methanol) are not optimized. unibo.it
| Compound | Detection Limit (ng) |
|---|---|
| Ibuprofen | 2 |
| Naproxen | 4 |
| Ketoprofen | 4 |
Exploration in Materials Science and Polymer Chemistry as Precursors
The utility of Diazene, [(trimethylsilyl)methyl]- is also being explored in the synthesis and modification of advanced materials and polymers. Its role is often as a precursor to a highly reactive (trimethylsilyl)methylcarbene, which is generated upon the loss of N₂ gas. This carbene can then engage in a variety of reactions to create or functionalize materials. acs.orgoup.com
In polymer chemistry, TMSCHN₂ is used for the post-polymerization modification of polymers containing acidic functional groups. For example, in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, polymers like poly(acrylic acid) (PAA) are often synthesized. researchgate.net To analyze these polymers using standard organic-phase gel permeation chromatography (GPC), the carboxylic acid groups must be masked. TMSCHN₂ provides an efficient method for methylating these acid groups, allowing for accurate molecular weight characterization. researchgate.netacs.orgresearchgate.net This methylation can also alter the polymer's properties, for instance, by changing the thiocarbonylthio end-group of a RAFT polymer into a thiol end-group. researchgate.net
As a carbene precursor, it has significant potential for creating novel polymer structures. Iron-catalyzed reactions of TMSCHN₂ with olefins can produce cyclopropanes. oup.com This reaction could be applied to polymers containing pendant double bonds to introduce cyclopropane (B1198618) rings into the polymer architecture, thereby altering its physical and mechanical properties. Furthermore, the generated carbene can insert into C-H or Si-H bonds, offering a pathway for the surface functionalization of polymers or silicon-based materials.
While direct polymerization initiated by TMSCHN₂ is less common, the synthesis of silyl-containing monomers is a well-established route to specialized polymers. For example, poly(p-trimethylsilyl styrene) is a silylated polymer synthesized via anionic polymerization of its corresponding monomer. researchgate.net The chemistry of TMSCHN₂ provides a toolbox for potentially modifying such polymers after their synthesis, introducing new functionalities and expanding their application scope.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
